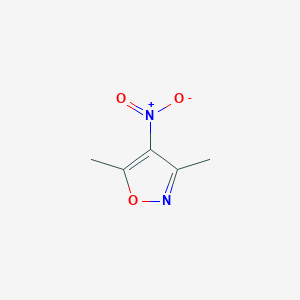

3,5-Dimetil-4-nitroisoxazol

Descripción general

Descripción

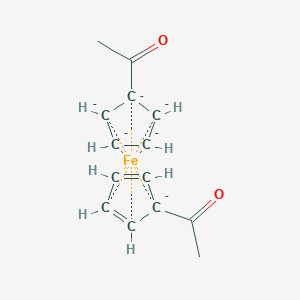

3,5-Dimethyl-4-nitroisoxazole, also known as DMNX, is an organic compound that is used in a variety of scientific research applications. DMNX is a nitro compound that is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a scaffold for drug design and development. DMNX has a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of biological processes.

Aplicaciones Científicas De Investigación

Síntesis de Metileno Bis-Isoxazolo Azepinas

3,5-Dimetil-4-nitroisoxazol se ha utilizado en la síntesis de una serie de metileno bis-isoxazolo azepinas . Esto implica una reacción con metileno bis-calconas . Estos compuestos son de interés debido a sus potenciales actividades biológicas.

Creación de Derivados de Fenilmetileno Bis-Isoxazolo Azepina

Este compuesto también juega un papel en la creación de derivados de fenilmetileno bis-isoxazolo azepina . Estos derivados se han estudiado por su posible uso en varios campos de investigación.

Producción de Ácidos 3-Arilglutáricos

This compound se ha utilizado en la producción de ácidos 3-arilglutáricos . Estos ácidos son importantes en el campo de la química orgánica y tienen diversas aplicaciones.

Síntesis de Bis-Isoxazoles

Otra aplicación de this compound es en la síntesis de bis-isoxazoles . Los isoxazoles son una clase de compuestos orgánicos que se han estudiado por su posible uso en química medicinal.

Producción de Bis-Pirazoles

This compound se ha utilizado en la producción de bis-pirazoles . Los pirazoles son otra clase de compuestos orgánicos que se han estudiado por sus posibles propiedades medicinales.

Tratamiento de la Enfermedad de Chagas

Un estudio ha demostrado que los derivados de nitroisoxazol, incluyendo this compound, tienen actividad potencial contra Trypanosoma cruzi , el parásito que causa la enfermedad de Chagas. Estos compuestos producen estrés oxidativo, afectando su capacidad para combatir los tripanosomas . Los resultados indican que estos compuestos son más efectivos contra la forma epimastigote de T. cruzi .

Safety and Hazards

3,5-Dimethyl-4-nitroisoxazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Propiedades

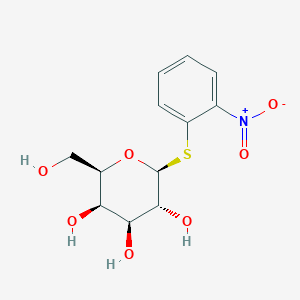

IUPAC Name |

3,5-dimethyl-4-nitro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3-5(7(8)9)4(2)10-6-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQFLWLYAXYFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294010 | |

| Record name | 3,5-Dimethyl-4-nitroisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1123-49-5 | |

| Record name | 3,5-Dimethyl-4-nitroisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-4-nitroisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-4-nitroisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dimethyl-4-nitroisoxazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C9M8LYU56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of 3,5-dimethyl-4-nitroisoxazole?

A1: 3,5-Dimethyl-4-nitroisoxazole has the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol. []

Q2: What spectroscopic data is available for 3,5-dimethyl-4-nitroisoxazole?

A2: Various spectroscopic techniques have been employed to characterize 3,5-dimethyl-4-nitroisoxazole. Researchers have used 1H NMR to identify the characteristic signals of the methyl groups and the protons on the isoxazole ring. [, ] Infrared spectroscopy has revealed the presence of specific functional groups, including the nitro group and the isoxazole ring. []

Q3: What are some notable reactions involving 3,5-dimethyl-4-nitroisoxazole as a reagent?

A3: 3,5-Dimethyl-4-nitroisoxazole acts as a versatile building block in various organic reactions. It readily undergoes reactions like:- Vinylogous Henry Reactions: This reaction enables the formation of new carbon-carbon bonds, leading to valuable compounds containing the isoxazole moiety. [, , , ] Researchers have explored both catalyst-free and organocatalytic approaches for this transformation, achieving high yields and selectivity under mild conditions.- Condensation Reactions: 3,5-Dimethyl-4-nitroisoxazole reacts with aldehydes in the presence of bases like piperidine to yield 5-styryl-3-methyl-4-nitroisoxazoles. This reaction showcases its utility in constructing conjugated systems. [, ]- Multicomponent Reactions: Researchers have successfully incorporated 3,5-dimethyl-4-nitroisoxazole into multicomponent reactions, offering streamlined approaches to diverse isoxazole-containing structures. [, ]

Q4: Can you provide examples of how 3,5-dimethyl-4-nitroisoxazole is utilized in synthetic pathways?

A4: 3,5-Dimethyl-4-nitroisoxazole serves as a crucial starting material or intermediate in synthesizing various compounds:- Isoxazole-Thiolane Hybrids: Researchers have developed a one-pot synthesis of isoxazole-thiolane hybrids, leveraging the reactivity of 3,5-dimethyl-4-nitroisoxazole in Knoevenagel condensation and domino sulfa-Michael/intramolecular vinylogous Henry reactions. []- Isoxazolyl Pyridines and Quinolines: Polyethylene glycol (PEG)-mediated functionalization of sp3 C-H bonds in methyl aza-arenes using 3-methyl-4-nitro-5-styrylisoxazoles, derived from 3,5-dimethyl-4-nitroisoxazole, provides a route to isoxazolyl pyridines and quinolines. []- Isoxazole-Oxindole Hybrids: "On water" vinylogous Henry reactions between 3,5-dimethyl-4-nitroisoxazole and isatin afford isoxazole-oxindole hybrids, highlighting the potential of water as a reaction medium in organic synthesis. []

Q5: Has computational chemistry been applied in research involving 3,5-dimethyl-4-nitroisoxazole?

A5: Yes, computational methods have played a role in understanding the reactivity and behavior of 3,5-dimethyl-4-nitroisoxazole:- QM/MM Simulations: Researchers have employed hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to investigate the mechanism of DABCO-catalyzed vinylogous Henry reactions of 3,5-dimethyl-4-nitroisoxazole and the influence of solvents on these reactions. [] These simulations provide insights into the reaction pathways and the role of the solvent environment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.